molecular formula C17H11BrN2OS B2665585 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-47-7

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2665585
CAS No.: 851130-47-7
M. Wt: 371.25
InChI Key: VJNYPQWGNIEVNS-UHFFFAOYSA-N
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Description

“4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidines, which are important heterocyclic moieties . These compounds have been considered as templates for drug discovery .


Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidines involves several steps. One method involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . Another method involves the reaction of 3-amino-2-(ethoxycarbonyl)benzofurans with orthoformate and an amine .

Scientific Research Applications

Electrosynthesis of Benzofuro[2,3-d]pyrimidine Derivatives

The study by Nematollahi and Goodarzi (2002) highlights the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles leading to the synthesis of benzofuro[2,3-d]pyrimidine derivatives. This method presents an efficient and environmentally friendly approach to synthesizing complex heterocyclic compounds that could have various applications in medicinal chemistry and drug development (Nematollahi & Goodarzi, 2002).

Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives

Research conducted by Grivsky et al. (1980) on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, including studies on their antitumor activity, illustrates the potential of similar benzofuro[3,2-d]pyrimidine derivatives in cancer therapy. The synthesis route described offers a generalizable method for creating various substituted benzyl-pyrido[2,3-d]pyrimidines, which are potent inhibitors of mammalian dihydrofolate reductase and show significant activity against certain carcinomas (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Fluorescent Labeling and DNA Sequencing Applications

Holletz et al. (1993) developed a novel fluorescein derivative for the fluorescent labeling of oligonucleotides, showcasing an application that could potentially extend to derivatives of benzofuro[3,2-d]pyrimidine. The use of these compounds in non-radioactive DNA sequencing and as labels in molecular biology research underscores their utility in biochemical assays and diagnostics (Holletz, Moller, Knaf, Reinhardt, & Cech, 1993).

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNYPQWGNIEVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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